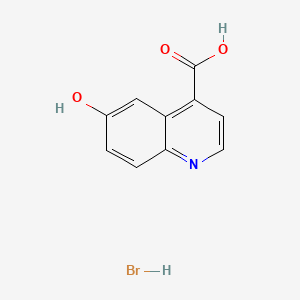
6-Hydroxyquinoline-4-carboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H7NO3·HBr. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Hydroxylation: The quinoline undergoes hydroxylation at the 6th position to form 6-hydroxyquinoline.
Carboxylation: The 6-hydroxyquinoline is then carboxylated at the 4th position to yield 6-hydroxyquinoline-4-carboxylic acid.
Hydrobromide Formation: Finally, the 6-hydroxyquinoline-4-carboxylic acid is reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
6-Hydroxyquinoline-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-hydroxyquinoline-4-methanol.
Substitution: The hydroxyl group at the 6th position can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4,6-dicarboxylic acid
Reduction: 6-Hydroxyquinoline-4-methanol
Substitution: Various substituted quinoline derivatives
科学的研究の応用
6-Hydroxyquinoline-4-carboxylic acid hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide involves its interaction with various molecular targets and pathways:
Metal Ion Chelation: The compound can chelate metal ions, which is useful in biochemical assays and as a fluorescent probe.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, making it useful in drug discovery.
DNA Intercalation:
類似化合物との比較
6-Hydroxyquinoline-4-carboxylic acid hydrobromide can be compared with other similar compounds, such as:
4-Hydroxyquinoline-6-carboxylic acid: Similar structure but different position of the hydroxyl and carboxyl groups.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a bromine atom, which can alter its chemical properties and reactivity.
8-Hydroxyquinoline: A well-known compound with similar applications but different position of the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8BrNO3 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
6-hydroxyquinoline-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H7NO3.BrH/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9;/h1-5,12H,(H,13,14);1H |
InChIキー |
PDNFEZKQCSVRRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C=C1O)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



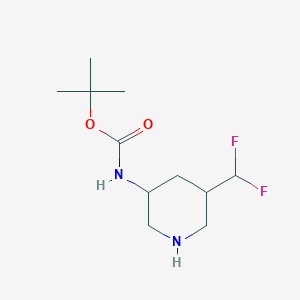
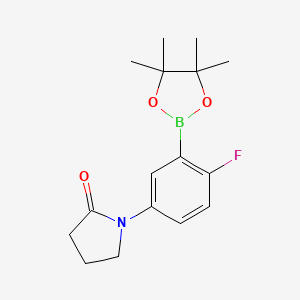
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
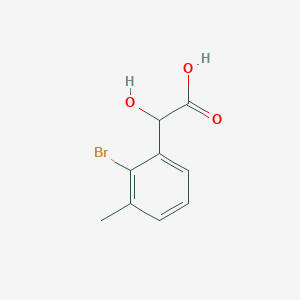


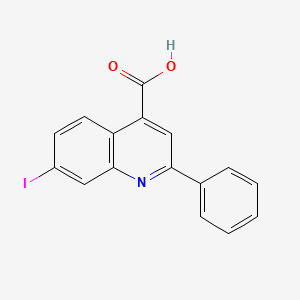

![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)

![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
